molecular formula C11H22O3 B1592809 Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate CAS No. 131837-13-3

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate

Cat. No. B1592809
M. Wt: 202.29 g/mol
InChI Key: DSZILDZTMGVOMV-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate (EEMDB) is a chemical compound that is widely used in scientific research. It belongs to the class of esters and is commonly used as a reagent in organic synthesis. EEMDB is an important compound because of its unique properties and its ability to be used in a variety of research applications.

Mechanism Of Action

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is an ester compound that undergoes hydrolysis in the presence of water or aqueous solutions. The hydrolysis of Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate yields 3,3-dimethylbutyric acid and ethanol. The mechanism of hydrolysis involves the attack of water on the carbonyl carbon of the ester, followed by the breakdown of the ester bond.

Biochemical And Physiological Effects

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound to handle and use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate has several advantages as a reagent in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is also stable under normal laboratory conditions and is easy to handle and store. However, one limitation of Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is its low solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are many potential future directions for research involving Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate. One area of interest is the development of new synthetic methods using Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate as a reagent. Another area of interest is the use of Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate as a building block for the synthesis of new pharmaceuticals and materials. Additionally, further research could be conducted to explore the potential uses of Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate as a solvent in various chemical reactions.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is also used as a solvent in various chemical reactions.

properties

IUPAC Name

ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-6-13-8-9(11(3,4)5)10(12)14-7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZILDZTMGVOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625429
Record name Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate

CAS RN

131837-13-3
Record name Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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